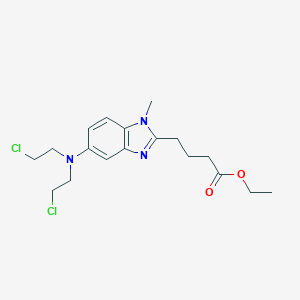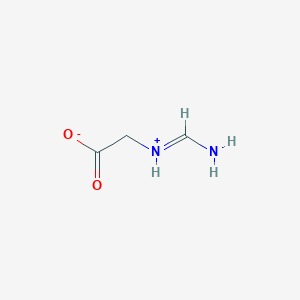
3-hydroxypent-4-enenitrile
Vue d'ensemble
Description
1-Cyano-2-hydroxy-3-butene (1-CN-2-OH-3-B) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of uses and applications in the laboratory. It is a colorless liquid with a faint odor and is highly soluble in water. 1-CN-2-OH-3-B has been used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Recherche sur la phytotoxicité
“1-Cyano-2-hydroxy-3-butene” a été identifié comme une phytotoxine dans la farine de graines de Crambe, qui supprime l'émergence des semis et l'accumulation de biomasse . Ce composé est important dans l'étude des herbicides naturels et pourrait conduire au développement de méthodes de lutte contre les mauvaises herbes écologiques.
Études de pancréatotoxicité
Des recherches ont été menées sur les effets pancréatotoxiques du “1-Cyano-2-hydroxy-3-butene”. Il a été démontré qu'il affectait l'activité des thiols non protéiques pancréatiques et de la glutathion S-transférase lorsqu'il était administré à des rats . Cette application est cruciale pour comprendre l'impact toxicologique des produits chimiques sur les fonctions pancréatiques.
Induction enzymatique et apoptose
Ce composé inhibe l'activité transcriptionnelle des récepteurs nucléaires et induit l'expression du cytochrome P450 2E1, ce qui augmente l'activité des enzymes de détoxification. Il est également activé par les mitochondries, ce qui conduit à l'apoptose dans les cellules hépatiques . Ceci est particulièrement pertinent dans le domaine de la toxicologie et de la pharmacologie.
Synthèse chimique
“3-hydroxypent-4-enenitrile” est utilisé en synthèse chimique en raison de son groupe nitrile réactif. Il sert de bloc de construction pour divers composés organiques et peut être impliqué dans de multiples voies de synthèse . Cette application est essentielle à la production de produits pharmaceutiques et de molécules organiques complexes.
Science des matériaux
En science des matériaux, “this compound” peut être utilisé dans la synthèse de nouveaux polymères ou comme agent de réticulation en raison de sa liaison insaturée et de ses groupes fonctionnels . Cela a des implications pour la création de nouveaux matériaux aux propriétés spécifiques.
Chimie analytique
En raison de sa structure unique, “this compound” peut être utilisé comme étalon en analyse chromatographique et en spectrométrie de masse pour identifier ou quantifier des composés similaires . Ceci est essentiel pour le contrôle de la qualité et la recherche dans diverses industries chimiques.
Mécanisme D'action
Target of Action
The primary target of 3-hydroxypent-4-enenitrile, also known as 1-Cyano-2-hydroxy-3-butene (CHB), is the mitochondria in liver cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.
Mode of Action
CHB acts as a mitochondrial toxin . It interacts with the mitochondria, causing a reduction in the mitochondrial membrane potential . This interaction leads to changes in the normal functioning of the mitochondria, disrupting energy production and other metabolic processes.
Biochemical Pathways
The disruption of the mitochondrial membrane potential by CHB affects various biochemical pathways. It leads to the induction of apoptosis , a form of programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, and chromatin condensation.
Pharmacokinetics
Given its molecular weight of 9712 , it is likely to have good bioavailability.
Result of Action
The action of CHB results in apoptosis in liver cells . It has been shown to cause liver lesions in CD1 mice . The induction of apoptosis leads to the elimination of damaged or unwanted cells, maintaining cellular homeostasis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHB. For instance, the compound is recommended to be stored at temperatures between 2°C and 8°C , suggesting that temperature can affect its stability. Furthermore, exposure to dust, mist, gas, or vapors of CHB should be avoided , indicating that its form and concentration in the environment can impact its action and potential toxicity.
Safety and Hazards
1-Cyano-2-hydroxy-3-butene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-hydroxypent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLOVRWBLGJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950134 | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27451-36-1, 6071-81-4, 7451-85-6 | |
| Record name | 3-Hydroxy-4-pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypent-4-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)